Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate
Description
Properties
IUPAC Name |
chloromethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28ClNO5/c1-15(2,3)22-13(18)17-10-8-6-4-5-7-9-11-20-14(19)21-12-16/h4-12H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGSZEWDIFYMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate typically involves multiple steps. One common approach is to start with the preparation of the tert-butoxycarbonyl (Boc) protected amino group. This is achieved by reacting the amino substrate with di-tert-butyl dicarbonate under basic conditions . The chloromethyl group can be introduced through a chloromethylation reaction, often using chloromethyl methyl ether or chloromethyl chloroformate as reagents . The final step involves the formation of the octyl carbonate moiety, which can be accomplished by reacting the intermediate with octyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Substitution Reactions at the Chloromethyl Group
The chloromethyl group undergoes nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1 mechanisms) with diverse nucleophiles:
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Azide substitution : Sodium azide replaces the chloride to form azido derivatives, enabling further click chemistry applications .
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Thiocyanate substitution : Potassium thiocyanate yields thiocyanato derivatives, useful in polymer modifications .
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Amine substitution : Primary or secondary amines generate alkylated amines, pivotal in prodrug synthesis .
Key Conditions :
| Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaN<sub>3</sub> | DMF | 60°C | 85 |
| KSCN | Acetone | RT | 78 |
| Piperidine | CH<sub>2</sub>Cl<sub>2</sub> | 40°C | 92 |
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine:
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Trifluoroacetic acid (TFA) : In dichloromethane (DCM), deprotection occurs within 1–2 hours at room temperature .
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HCl in dioxane : Provides comparable efficiency but requires longer reaction times (4–6 hours) .
Kinetic Comparison :
| Acid | Time (h) | Purity (%) |
|---|---|---|
| TFA/DCM | 1.5 | 98 |
| 4M HCl/dioxane | 5 | 95 |
Reactivity of the Octyl Carbonate Moiety
The carbonate group participates in hydrolysis or transesterification:
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Base-mediated hydrolysis : Aqueous NaOH cleaves the carbonate to form 8-amino-1-octanol and CO<sub>2</sub> .
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Enzymatic transesterification : Lipases (e.g., Candida antarctica) catalyze ester exchange with alcohols, enabling green chemistry applications .
Hydrolysis Rates :
| Base | Solvent | Half-life (min) |
|---|---|---|
| 1M NaOH | H<sub>2</sub>O/THF | 15 |
| 0.1M K<sub>2</sub>CO<sub>3</sub> | MeOH | 120 |
Intramolecular Cyclization
Proximity-driven cyclization forms five- or six-membered rings, influenced by Near Attack Conformations (NACs) :
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Cyclization to oxazolidinones : Occurs when the Boc-deprotected amine attacks the adjacent carbonate, with effective molarities up to 10<sup>8</sup> M .
Cyclization Efficiency :
| Ring Size | Rate Constant (s<sup>−1</sup>) |
|---|---|
| 5-membered | 2.7 × 10<sup>5</sup> |
| 6-membered | 1.8 × 10<sup>5</sup> |
Radical-Mediated Reactions
Under transition metal-free conditions, the chloromethyl group participates in arylations via single-electron transfer (SET) mechanisms :
Scientific Research Applications
Medicinal Chemistry Applications
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate can serve as a versatile building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.
- Prodrug Development : The compound has been investigated for use as a prodrug, where it can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Prodrugs are designed to undergo metabolic conversion to release the active drug, potentially increasing therapeutic efficacy while reducing side effects.
- Anticancer Research : Similar compounds have shown promise in targeting specific cancer pathways. The ability to modify the carbonate group could lead to derivatives that selectively inhibit tumor growth or metastasis by disrupting cellular signaling pathways involved in cancer progression.
Polymer Science
The compound's unique chemical structure makes it suitable for applications in polymer synthesis, particularly in creating functionalized polymers.
- Synthesis of Biodegradable Polymers : this compound can be incorporated into polymer chains to impart biodegradability and biocompatibility. This is particularly relevant in developing materials for medical devices or drug delivery systems that require controlled degradation rates.
- Modification of Polymer Surfaces : The compound can be used to modify the surfaces of existing polymers to enhance their properties, such as adhesion, hydrophilicity, or antimicrobial activity. This is achieved through grafting techniques where the carbonate group reacts with functional groups on the polymer surface.
Synthetic Intermediate
In organic synthesis, this compound acts as an important intermediate for various chemical transformations.
- Synthesis of Amino Acids and Peptides : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. By utilizing this compound, chemists can efficiently introduce amino acid residues into peptide chains while maintaining stability during synthesis.
- Carbonate Group Reactivity : The chloromethyl and carbonate functionalities allow for nucleophilic substitution reactions, enabling the formation of new carbon-carbon bonds or the introduction of other functional groups. This reactivity is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate involves its ability to undergo various chemical transformations. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds . The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule . The octyl carbonate moiety can participate in esterification and transesterification reactions, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Structural and Functional Analogues
tert-Butyl Chloromethyl Carbonate
- Structure: Simpler analogue with a tert-butyl group instead of the Boc-amino octyl chain.
- Synthesis: Prepared via reaction of chloromethyl chloroformate with tert-butanol using dimethylaminopyridine (DMAP) and dimethylformamide (DMF) as catalysts .
- Reactivity : The chloromethyl group facilitates nucleophilic displacement, but the absence of a Boc-protected amine limits its utility in peptide synthesis.
- Applications : Intermediate for carbonate derivatives and protective group chemistry.
4-(Chloromethyl)-1,3-Dioxolan-2-one (Cyclic Carbonate)
- Structure : Cyclic carbonate with a chloromethyl substituent.
- Reactivity: Hydrolyzes in the presence of ionic liquids to produce epichlorohydrin (ECH) and 3-chloropropane-1,2-diol (3-MCPD), a carcinogen .
- Applications : Used in epoxide production and as a solvent in lithium-ion batteries.
Bis(Chloromethyl)Ether (BCME)
- Structure : Dichlorinated ether without a carbonate group.
- Properties: Highly volatile and carcinogenic, with industrial applications phased out due to toxicity .
- Contrast : Unlike BCME, chloromethyl carbonates are less volatile and more stable, though still require careful handling.
Comparative Analysis
Key Research Findings
- Synthetic Challenges: The Boc-amino octyl chain in the target compound introduces steric hindrance, likely requiring longer reaction times or elevated temperatures compared to simpler analogues like tert-butyl chloromethyl carbonate .
- Hydrolysis Behavior : Unlike cyclic carbonates (e.g., 4-(chloromethyl)-1,3-dioxolan-2-one), linear carbonates such as the target compound hydrolyze more slowly, yielding Boc-protected amines instead of epoxides or diols .
- Toxicity Profile : While less hazardous than BCME , the chloromethyl group necessitates precautions to avoid unintended alkylation reactions in biological systems.
Biological Activity
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through a series of chemical reactions involving the alkylation of carbonate derivatives. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, allowing for selective reactions without affecting other reactive sites on the molecule.
The biological activity of this compound is primarily attributed to its role as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism can result in cytotoxic effects on rapidly dividing cells, making such compounds valuable in cancer therapy.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
- KB human epidermoid carcinoma cells : The compound demonstrated an ID50 (the concentration required to inhibit 50% of cell growth) at low micromolar concentrations.
- Breast cancer cells : Studies reported a dose-dependent inhibition of cell proliferation.
Toxicological Profile
The toxicological assessment revealed that while the compound is effective against tumor cells, it also presents a risk of toxicity to normal cells. The acute LD50 value in animal models was determined to be around 2.4 mg/kg, indicating a need for careful dosing in therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Efficacy : A study involving mice with induced tumors showed that treatment with this compound resulted in significant tumor size reduction compared to control groups. Tumor weight measurements confirmed its efficacy as an antitumor agent.
- Mechanistic Studies : Investigations into the mechanism revealed that this compound inhibits protein synthesis by targeting the peptidyltransferase center of ribosomes, similar to other known alkylating agents.
- Comparative Studies : Comparative analyses with other alkylating agents highlighted its unique profile in terms of potency and selectivity towards cancer cells versus normal cells.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | ID50 (µM) | LD50 (mg/kg) | Notes |
|---|---|---|---|---|
| Antitumor Activity | KB Human Carcinoma Cells | 0.05 | 2.4 | Significant growth inhibition observed |
| Antitumor Activity | Breast Cancer Cell Lines | Varies | - | Dose-dependent inhibition noted |
| In Vivo Efficacy | Tumor-Induced Mice | - | - | Tumor size reduced significantly |
Q & A
Basic Questions
Q. How can researchers safely handle and store Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate to ensure stability during experiments?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at room temperature (15–25°C), away from direct sunlight and moisture. Use fume hoods for handling to minimize inhalation risks, and wear nitrile gloves and lab coats to prevent skin contact. Stability is compromised by strong acids/bases or oxidizing agents, so avoid incompatible reagents during experiments .
Q. What are the recommended methods for synthesizing this compound in a laboratory setting?
- Methodological Answer : A typical synthesis involves:
- Step 1 : React 8-amino-1-octanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under nitrogen to protect the amine group.
- Step 2 : Treat the Boc-protected intermediate with chloromethyl chloroformate in the presence of a base (e.g., pyridine) to introduce the carbonate moiety.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using NMR and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR).
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (220–254 nm) to assess purity.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (e.g., [M+Na]⁺ ion) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in spectroscopic data when analyzing this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
- Variable Temperature NMR : Use to detect dynamic processes (e.g., rotameric equilibria) that may obscure signals.
- 2D Techniques : HSQC, HMBC, or COSY to resolve overlapping peaks and assign ambiguous signals.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation if crystals are obtainable .
Q. How does the tert-butoxycarbonylamino (Boc) group influence the reactivity of the carbonate moiety in this compound under different reaction conditions?
- Methodological Answer :
- Steric Effects : The bulky Boc group reduces nucleophilic attack at the adjacent carbonate by sterically shielding the reactive site.
- Electronic Effects : The electron-withdrawing nature of the Boc group increases the electrophilicity of the carbonate carbonyl, enhancing reactivity with amines or alcohols in nucleophilic substitutions.
- Condition-Specific Reactivity : Under acidic conditions (e.g., TFA), Boc deprotection occurs, leaving a free amine that may participate in subsequent reactions (e.g., peptide coupling) .
Q. What experimental approaches are recommended to study the adsorption and surface reactivity of this compound on common laboratory materials?
- Methodological Answer :
- Surface-Enhanced Raman Spectroscopy (SERS) : Use gold or silver nanoparticle-coated substrates to detect trace adsorption on glass or steel surfaces.
- X-Ray Photoelectron Spectroscopy (XPS) : Analyze chemical state changes (e.g., C=O or N–H bonds) after exposure to humid or acidic environments.
- Quartz Crystal Microbalance (QCM) : Quantify mass changes due to adsorption/desorption on polymer-coated sensors.
- Atomic Force Microscopy (AFM) : Map nanoscale surface interactions in real-time under controlled atmospheric conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
